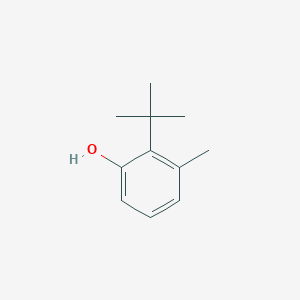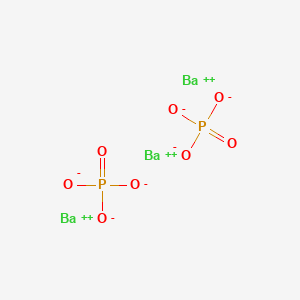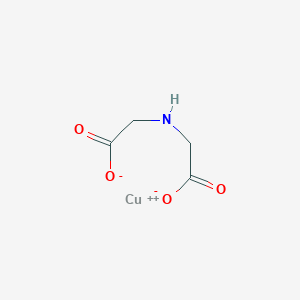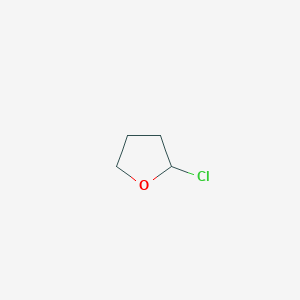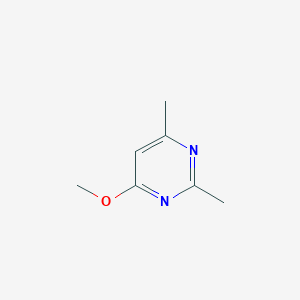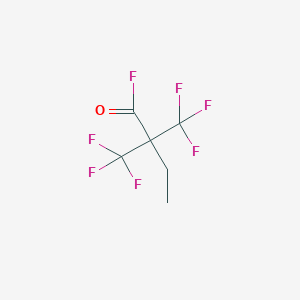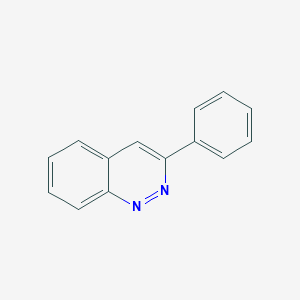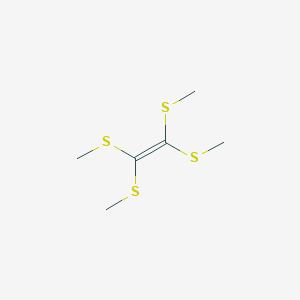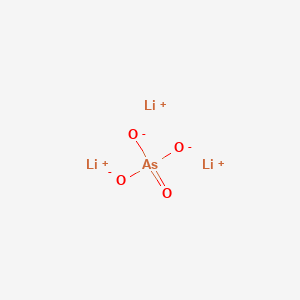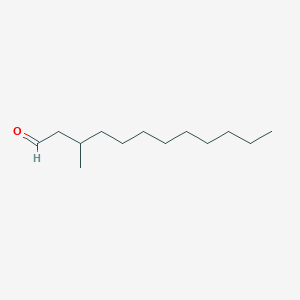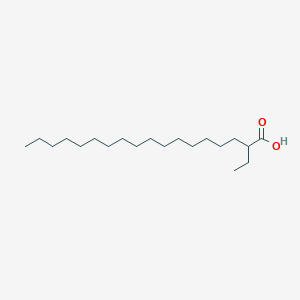
2-Ethyloctadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyloctadecanoic acid, also known as 2-EOA, is a fatty acid that has been studied extensively for its biochemical and physiological effects. It is a long-chain saturated fatty acid that is found in various natural sources, including human milk, cow's milk, and certain types of fish. 2-EOA has been shown to have various health benefits, including anti-inflammatory and anti-cancer properties.
Applications De Recherche Scientifique
2-Ethyloctadecanoic acid has been studied extensively for its various health benefits. It has been shown to have anti-inflammatory properties, which can help reduce inflammation in the body and prevent chronic diseases such as arthritis and cardiovascular disease. 2-Ethyloctadecanoic acid has also been shown to have anti-cancer properties, which can help prevent the growth and spread of cancer cells in the body.
Mécanisme D'action
The mechanism of action of 2-Ethyloctadecanoic acid is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory molecules in the body. 2-Ethyloctadecanoic acid has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is a signaling pathway that is involved in the regulation of inflammation and cell growth.
Biochemical and Physiological Effects:
2-Ethyloctadecanoic acid has various biochemical and physiological effects on the body. It has been shown to reduce inflammation in the body, which can help prevent chronic diseases such as arthritis and cardiovascular disease. 2-Ethyloctadecanoic acid has also been shown to have anti-cancer properties, which can help prevent the growth and spread of cancer cells in the body. In addition, 2-Ethyloctadecanoic acid has been shown to have antimicrobial properties, which can help prevent the growth of harmful bacteria in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Ethyloctadecanoic acid in lab experiments is that it is relatively easy to synthesize and obtain. It is also relatively stable and can be stored for long periods of time. One of the limitations of using 2-Ethyloctadecanoic acid in lab experiments is that it can be expensive to obtain in large quantities. In addition, the mechanism of action of 2-Ethyloctadecanoic acid is not fully understood, which can make it difficult to design experiments to study its effects.
Orientations Futures
There are many future directions for the study of 2-Ethyloctadecanoic acid. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the study of the mechanism of action of 2-Ethyloctadecanoic acid, which could lead to the development of new drugs and therapies for various diseases. Finally, the study of the biochemical and physiological effects of 2-Ethyloctadecanoic acid on different cell types and tissues could lead to a better understanding of its potential health benefits.
Méthodes De Synthèse
2-Ethyloctadecanoic acid can be synthesized through various methods, including the hydrolysis of ethyl esters of fatty acids and the reduction of ethyl oleate. One of the most commonly used methods for synthesizing 2-Ethyloctadecanoic acid is the hydrolysis of ethyl esters of fatty acids using sodium hydroxide and water. This method produces a high yield of 2-Ethyloctadecanoic acid and is relatively simple to perform.
Propriétés
Numéro CAS |
14276-80-3 |
|---|---|
Nom du produit |
2-Ethyloctadecanoic acid |
Formule moléculaire |
C20H40O2 |
Poids moléculaire |
312.5 g/mol |
Nom IUPAC |
2-ethyloctadecanoic acid |
InChI |
InChI=1S/C20H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(4-2)20(21)22/h19H,3-18H2,1-2H3,(H,21,22) |
Clé InChI |
OHIOERKSFVRABL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCC(CC)C(=O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCC(CC)C(=O)O |
Autres numéros CAS |
14276-80-3 615559-86-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



